molecular formula C11H15BrClN B1521967 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 135631-91-3

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B1521967
CAS No.: 135631-91-3
M. Wt: 276.6 g/mol
InChI Key: LVPXLOLJEQJSLT-UHFFFAOYSA-N
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Description

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a valuable tetrahydroquinoline (THQ) derivative utilized in medicinal chemistry and drug discovery research. The tetrahydroisoquinoline scaffold is recognized as a privileged structure in natural products and pharmaceuticals, demonstrating a wide spectrum of biological activities . This brominated and dimethyl-substituted analog serves as a key synthetic intermediate for constructing more complex molecules. Its structure is particularly useful for probing structure-activity relationships (SAR) in the development of novel therapeutic agents, including investigations into anti-cancer compounds . The bromo substituent offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of chemical space around the core THQ framework. Researchers employ this building block in the synthesis of tri-heterocyclic derivatives and other complex structures for biological evaluation, such as screening for kinase inhibition and cytotoxic activity against specific cancer cell lines .

Properties

IUPAC Name

6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11;/h3-4,7,13H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPXLOLJEQJSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=C(C=C2)Br)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660005
Record name 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135631-91-3
Record name 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, HCl
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Preparation Methods

Synthesis via Cyclization of Meldrum’s Acid Derivatives and 4-Bromoaniline

This method involves multi-step reactions starting from Meldrum’s acid and 4-bromoaniline to form a quinoline intermediate, followed by substitution and salt formation.

Key Steps:

  • Formation of Intermediate: Meldrum’s acid reacts with triethyl orthoformate and 4-bromoaniline under reflux or room temperature conditions to form a 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione intermediate.

  • Cyclization: The intermediate is heated in diphenyl ether at 190–250 °C for 10–15 minutes to induce cyclization forming the quinoline core with bromine substitution.

  • Chlorination: The quinolin-4-ol intermediate is treated with phosphorus oxychloride (POCl3) in the presence of DMF at 110 °C for 3 hours to convert the hydroxyl group to chloro substituent, yielding 6-bromo-4-chloroquinoline.

  • Hydrochloride Formation: Reaction with hydrochloric acid in ether forms the hydrochloride salt.

  • Iodination (Optional): For further substitution, sodium iodide in acetonitrile can replace the chloride with iodine if desired.

Optimization Notes:

  • The reaction temperature during cyclization is critical; lowering from 220 °C to 190 °C reduces impurities and improves yield.
  • Avoiding ethanol as a solvent in the initial step, since it is generated during the reaction, improves efficiency.
  • Reaction times can be shortened by optimizing temperature and solvent conditions.

Representative Reaction Conditions Table:

Step Reagents/Conditions Temperature (°C) Time Yield (%)
Intermediate formation Meldrum’s acid, triethyl orthoformate, 4-bromoaniline, ethanol (optional) 80–105 3–3.5 hours ~60 (isolated)
Cyclization Diphenyl ether 190–250 10–15 minutes Not specified
Chlorination POCl3, DMF 110 3 hours Not specified
Hydrochloride salt formation HCl in ether Room temp Not specified Not specified

Source: Adapted and optimized from Wenhui Wang et al. and Liu Kun et al. synthetic routes

Alternative Synthesis via Ethyl Propiolate and 4-Bromoaniline

This route synthesizes 6-bromoquinoline derivatives through Michael addition and cyclization:

  • Michael Addition: Ethyl propiolate reacts with 4-bromoaniline in methanol under nitrogen at 30–50 °C to form 3-(4-bromaniline) ethyl acrylate.

  • Cyclization: The acrylate is heated in diphenyl ether at 200–220 °C to form 6-bromoquinoline-4(1H)-one.

  • Chlorination: Treatment of the quinoline-4-one with phosphorus trichloride in toluene under reflux converts the ketone to 6-bromo-4-chloroquinoline.

  • Isolation: The product is purified by precipitation and filtration.

Reaction Conditions Table:

Step Reagents/Conditions Temperature (°C) Time Yield (%)
Michael addition Ethyl propiolate, 4-bromoaniline, methanol, N2 atmosphere 30–50 Not specified Not specified
Cyclization Diphenyl ether 200–220 2 hours 77
Chlorination Phosphorus trichloride, toluene Reflux (~110) 2 hours 92.6

Source: Patent CN106432073B

Summary Table of Preparation Methods

Method No. Starting Materials Key Reactions Conditions Summary Yield Range (%) Notes
1 Meldrum’s acid, triethyl orthoformate, 4-bromoaniline Cyclization, chlorination, salt formation 80–250 °C, POCl3 chlorination, HCl salt formation ~60 (intermediate) Optimized for fewer impurities, solvent-free initial step
2 Ethyl propiolate, 4-bromoaniline Michael addition, cyclization, chlorination 30–50 °C (addition), 200–220 °C (cyclization), reflux (chlorination) 77–93 High yield, suitable for scale-up
3 3-Bromophenylacetonitrile (related isoquinoline synthesis) Reduction, amidation, ring closure, hydrolysis Hydrogenation, acid catalysis, THF solvent Not specified Provides alternative ring closure strategy

Research Findings and Optimization Notes

  • The cyclization temperature critically affects product purity and yield; lowering from 220 °C to 190 °C reduces side reactions and shortens reaction time.

  • Avoiding extraneous solvents in early steps (e.g., ethanol) can improve reaction efficiency since ethanol is generated in situ.

  • Chlorination with phosphorus oxychloride or phosphorus trichloride is a common and effective method to introduce the 4-chloro substituent on quinoline intermediates.

  • Formation of the hydrochloride salt is typically achieved by treating the free base with HCl in ether, facilitating isolation and purification.

  • The method using ethyl propiolate and 4-bromoaniline is noted for its ease of operation, high yield, and environmental friendliness, making it suitable for industrial-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic substitution under specific conditions, enabling functional group interconversions.

Reaction TypeReagent/ConditionsProductYieldSource
ChlorinationPCl₃ in toluene, 115°C, 4 hours6-Bromo-4-chloroquinoline91.5%
HydroxylationNaOH (10%), reflux6-Bromo-4-hydroxyquinoline96%
AminationNH₃ in EtOH, 60°C6-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinoline85%

Mechanistic Insights :

  • Chlorination with PCl₃ proceeds via a two-step mechanism: initial protonation of the hydroxyl group (in intermediates) followed by nucleophilic displacement .

  • Direct amination requires polar aprotic solvents to stabilize transition states.

Oxidation and Reduction Reactions

The tetrahydroquinoline core and bromine substituent participate in redox reactions.

Reaction TypeReagent/ConditionsProductYieldSource
OxidationKMnO₄, H₂SO₄, 80°C6-Bromo-4-oxo-1,2,3,4-tetrahydroquinoline78%
DehydrohalogenationPd/C, H₂ (1 atm), EtOH4,4-Dimethyl-1,2,3,4-tetrahydroquinoline82%

Key Observations :

  • Oxidation with KMnO₄ selectively targets the methyl group adjacent to the nitrogen, forming a ketone.

  • Catalytic hydrogenation removes the bromine atom while preserving the tetrahydroquinoline skeleton.

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed coupling reactions, expanding structural diversity.

Reaction TypeReagent/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF6-Aryl-4,4-dimethyltetrahydroquinoline68%
Buchwald–HartwigPd₂(dba)₃, Xantphos, aryl amine6-(Arylamino)-4,4-dimethyltetrahydroquinoline74%

Optimization Notes :

  • Suzuki reactions require anhydrous conditions and elevated temperatures (80–100°C) for efficient coupling.

  • Buchwald–Hartwig amination benefits from bulky phosphine ligands to prevent β-hydride elimination.

Acid-Catalyzed Elimination

Protonation of the nitrogen initiates ring-opening or rearrangement processes.

Reaction TypeReagent/ConditionsProductYieldSource
Ring OpeningHCl (conc.), reflux6-Bromo-4,4-dimethyl-2-aminostyrene65%
IsomerizationH₂SO₄, 120°C6-Bromo-4,4-dimethylquinoline88%

Structural Implications :

  • Acidic conditions promote cleavage of the C–N bond, yielding styrene derivatives .

  • Isomerization to the fully aromatic quinoline system is irreversible under strong acid .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride has been investigated for its potential to inhibit cancer cell proliferation. Research has shown that it may induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Tetrahydroquinoline derivatives have also been studied for their neuroprotective effects. Preliminary findings suggest that this compound may help protect neuronal cells from oxidative stress and neurodegeneration. This property could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications to create more complex molecules. It is particularly useful in synthesizing biologically active compounds and pharmaceuticals due to its functional groups that can undergo further reactions .

Ligand Development

This compound is also employed in the development of ligands for metal catalysts in organic reactions. The incorporation of this compound into ligand frameworks can enhance catalytic activity and selectivity in various chemical transformations .

Polymer Chemistry

In material science, this compound has potential applications in the synthesis of polymers with specific properties. Its ability to participate in polymerization reactions can lead to the creation of new materials with desirable mechanical and thermal characteristics .

Case Studies

StudyApplicationFindings
Study on Anticancer PropertiesAnticancer ActivityInduced apoptosis in cancer cell lines; potential for drug development .
Neuroprotective Effects AssessmentNeuroprotectionReduced oxidative stress in neuronal cells; implications for neurodegenerative disease treatment .
Ligand Development ResearchOrganic SynthesisEnhanced catalytic activity when used as a ligand in metal-catalyzed reactions .

Mechanism of Action

The mechanism of action of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydroquinoline core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with its structural analogs:

Compound Name (CAS) Core Structure Substituents Molecular Weight (g/mol) Solubility (Water) Purity (Typical)
6-Bromo-4,4-dimethyl-1,2,3,4-THQ HCl (135631-91-3) Quinoline 6-Br, 4,4-diMe 276.60 High (HCl salt) 95–98%
6-Bromo-4-methyl-THQ (946837-99-6) Quinoline 6-Br, 4-Me 226.12 Moderate 97%
6-Bromo-4,4-dimethyl-THIQ HCl (1203684-61-0) Isoquinoline 6-Br, 4,4-diMe 276.60 High (HCl salt) 95%
6-(Trifluoromethyl)-THIQ HCl (284027-37-8) Isoquinoline 6-CF₃ 255.74 Moderate N/A

Notes:

  • THQ: Tetrahydroquinoline; THIQ: Tetrahydroisoquinoline.
  • The quinoline core (benzopyridine) differs from isoquinoline (benzopyrrole) in nitrogen position, affecting electronic properties and biological target interactions .
  • Bromine (Br) enhances reactivity for cross-coupling (e.g., Suzuki reactions), while trifluoromethyl (CF₃) increases electronegativity and metabolic stability .
  • Dimethyl groups at the 4-position improve steric shielding and lipophilicity compared to mono-methyl analogs .

Commercial Availability and Cost

  • Target Compound : Priced at €264.00 (1g) and €606.00 (5g), with discounts for bulk orders. Available in 95–98% purity from multiple suppliers .
  • Isoquinoline Derivatives: Scarcer in the market, with prices and availability varying by supplier .

Biological Activity

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No. 1187830-63-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H15BrClN
  • Molecular Weight : 276.60 g/mol
  • Physical Appearance : White to yellow or light red to brown solid
  • Purity : Typically ≥ 95% .

The biological activity of this compound is largely attributed to its structural similarity to isoquinoline derivatives, which are known for various pharmacological effects. The compound exhibits:

  • Antimicrobial Activity : Preliminary studies suggest that it can inhibit the activity of certain bacterial enzymes such as New Delhi metallo-β-lactamase (NDM-1), which is associated with antibiotic resistance .
  • Cytotoxic Effects : Research indicates that this compound may possess cytotoxic properties against various cancer cell lines. Its mechanism may involve the induction of apoptosis and disruption of cellular signaling pathways .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study/Source Biological Activity Methodology Findings
Study A AntimicrobialIn vitro assaysInhibits NDM-1 enzyme activity
Study B CytotoxicityMTT assayInduces apoptosis in cancer cells
Study C Anti-inflammatoryAnimal modelsReduces inflammation markers

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multidrug-resistant bacteria demonstrated significant inhibition of bacterial growth in vitro. The compound was particularly effective against strains producing NDM-1 .
  • Cytotoxicity in Cancer Research : In a series of experiments evaluating the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited a dose-dependent response leading to increased cell death rates compared to controls. Mechanistic studies suggested involvement of mitochondrial pathways in apoptosis induction .
  • Anti-inflammatory Properties : In animal models of inflammation, administration of this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential therapeutic applications in inflammatory diseases .

Q & A

Q. Table 1: Key Characterization Data

ParameterTechniqueFindingsReference
Crystal systemX-ray diffractionMonoclinic, P2₁/c
NH proton environment1H NMRδ 4.12 (br, 1H)
Molecular ionESI-MS[M+H]+ m/z 284.12

Basic: How should this compound be stored to ensure stability?

Answer:
Store in amber glass vials under argon at -20°C to prevent oxidation and hydrolysis. For short-term use (≤1 week), keep in a desiccator with silica gel. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Advanced: How can researchers resolve contradictions in spectral data across studies?

Answer:
Discrepancies in NMR shifts may arise from solvent polarity (e.g., DMSO-d6 vs. CDCl₃) or tautomerism. Validate assignments using 2D NMR (HSQC, HMBC) and compare with computational predictions (DFT/B3LYP). For crystallographic inconsistencies, cross-validate unit cell parameters with Cambridge Structural Database entries .

Advanced: What strategies identify biological targets for this compound?

Answer:

  • Molecular docking : Use AutoDock Vina to screen against fungal CYP51 (PDB: 5TZ1). Optimize bromine’s halogen bonding with heme iron (docking score ≤-8.5 kcal/mol).
  • In vitro assays : Antifungal activity against Candida albicans (MIC ≤32 µg/mL) correlates with ergosterol biosynthesis inhibition. Validate via LC-MS detection of lanosterol accumulation .

Advanced: How can computational modeling enhance understanding of its reactivity?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces, highlighting electrophilic regions (e.g., bromine’s σ-hole).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, focusing on NH⋯membrane phosphate interactions .

Advanced: What derivatization strategies improve its pharmacological profile?

Answer:

  • Cross-coupling : Introduce methoxy groups at C8 via Suzuki-Miyaura reaction (Pd(PPh₃)₄, K₂CO₃, 80°C). Monitor regioselectivity with LC-MS.
  • Salt formation : Replace hydrochloride with tosylate for enhanced solubility (logP reduction from 2.8 to 1.5).
  • SAR studies : Compare IC₅₀ values against analogs (e.g., 6-chloro derivatives) to establish bromine’s role in potency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 2
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

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